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Compound of Interest

Compound Name: 6-Bromo-4-methyinicotinaldehyde

Cat. No.: B582066

This guide provides a comparative analysis of spectroscopic data for derivatives of 6-Bromo-4-
methylnicotinaldehyde, focusing on Schiff bases, a common class of aldehyde derivatives.
Due to the limited availability of published spectroscopic data for derivatives of 6-Bromo-4-
methylnicotinaldehyde, this guide utilizes data from structurally similar compounds to provide
a representative comparison for researchers, scientists, and drug development professionals.
The information herein is intended to serve as a reference for the synthesis and
characterization of novel compounds based on the 6-Bromo-4-methylnicotinaldehyde
scaffold.

Introduction to 6-Bromo-4-methylnicotinaldehyde

6-Bromo-4-methylnicotinaldehyde is a substituted pyridine derivative with the chemical
formula C7HeBrNO and a molecular weight of 200.03 g/mol [1]. Its structure, featuring a
reactive aldehyde group and a bromine atom on the pyridine ring, makes it a versatile building
block in organic synthesis. The aldehyde functionality allows for the ready formation of various
derivatives, including Schiff bases, oximes, and hydrazones, which are of significant interest in
medicinal chemistry and materials science.

Comparative Spectroscopic Data

To illustrate the expected spectroscopic characteristics of a derivative, this section presents
data for a representative Schiff base formed from an analogous aromatic aldehyde, p-
methoxysalicylaldehyde, with a substituted aniline. This is compared with the known data for a
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related brominated pyridine aldehyde, 6-bromo-3-pyridinecarboxaldehyde, to provide a basis
for understanding the influence of the core structure.

Table 1: *H NMR Spectroscopic Data (in CDCls, d ppm)

Compound/Fra Proton Chemical Shift

. Multiplicity J (Hz)

gment Assignment (ppm)
Schiff Base of p-
methoxysalicylal o

-CH=N- (imine) 8.50 s -
dehyde
(Representative)
Aromatic-H 6.48-7.30 m -
-OCHs 3.85 s -
Phenolic -OH 13.66 S -
6-Bromo-3-
pyridinecarboxal

Aldehyde -CHO ~10.0 S -
dehyde (Related
Aldehyde)
Pyridine-H 7.50-8.80 m -

Note: Data for the representative Schiff base is adapted from a study on derivatives of p-
methoxysalicylaldehyde[2]. Data for 6-bromo-3-pyridinecarboxaldehyde is inferred from general
chemical shift knowledge and data on similar structures.

Table 2: 3C NMR Spectroscopic Data (in CDClIs, d ppm)
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Compound/Fragment Carbon Assignment Chemical Shift (ppm)

Schiff Base of p-

methoxysalicylaldehyde -CH=N- (imine) 163.34
(Representative)

Aromatic C-O 158.82

Aromatic C 101.15-138.68

-OCHs 55.50

6-Bromo-3-

pyridinecarboxaldehyde Aldehyde C=0 ~190
(Related Aldehyde)

Pyridine C-Br ~140

Pyridine C 120-155

Note: Data for the representative Schiff base is adapted from a study on derivatives of p-
methoxysalicylaldehyde[2]. Data for 6-bromo-3-pyridinecarboxaldehyde is inferred from general
chemical shift knowledge and data on similar structures.

Table 3: IR Spectroscopic Data (cm™1)
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Compound/Fragment Vibrational Mode Wavenumber (cm~?)

Schiff Base of p-

methoxysalicylaldehyde C=N stretch (imine) 1625
(Representative)

C=C stretch (aromatic) 1603, 1588, 1467

C-O stretch 1338

6-Bromo-3-

pyridinecarboxaldehyde C=0 stretch (aldehyde) ~1700
(Related Aldehyde)

C=N, C=C stretch (pyridine) ~1570, 1450

C-Br stretch ~650

Note: Data for the representative Schiff base is adapted from a study on derivatives of p-
methoxysalicylaldehyde[2]. Data for 6-bromo-3-pyridinecarboxaldehyde is based on typical IR
absorption frequencies.

Table 4: Mass Spectrometry Data

Compound lonization Mode [M]+ or [M+H]* (m/2)
6-Bromo-4-

o Not specified 200.03 (Calculated)
methylnicotinaldehyde

Schiff Base of p-

methoxysalicylaldehyde Not specified Varies with aniline derivative

(Representative)

6-Bromo-3- 185, 187 (Isotopic pattern for
o GC-MS

pyridinecarboxaldehyde Br)

Note: Molecular weight for the parent aldehyde is from Benchchem|[1]. Mass spectral data for
6-bromo-3-pyridinecarboxaldehyde is from PubChem][3].
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Experimental Protocols

The following are representative experimental protocols for the synthesis and spectroscopic
analysis of a Schiff base derivative, based on general procedures found in the literature[2].

Synthesis of a Representative Schiff Base Derivative

Materials:

6-Bromo-4-methylnicotinaldehyde

Substituted aniline (e.g., aniline, p-toluidine)

Ethanol or Methanol

Glacial acetic acid (catalytic amount)

Procedure:

Dissolve 6-Bromo-4-methylnicotinaldehyde (1 mmol) in 20 mL of ethanol in a round-
bottom flask.

e Add an equimolar amount of the substituted aniline (1 mmol) to the solution.
e Add a few drops of glacial acetic acid as a catalyst.

o Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by thin-layer
chromatography (TLC).

o After completion, cool the reaction mixture to room temperature.

o The precipitated solid product is collected by filtration, washed with cold ethanol, and dried
under vacuum.

o Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure
Schiff base.

Spectroscopic Characterization
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e 1H and 3C NMR Spectroscopy: NMR spectra are recorded on a 300 or 400 MHz
spectrometer using CDCls or DMSO-de as the solvent and tetramethylsilane (TMS) as an
internal standard.

» IR Spectroscopy: IR spectra are recorded on an FT-IR spectrometer using KBr pellets in the
range of 4000-400 cm—1,

e Mass Spectrometry: Mass spectra are obtained using an electrospray ionization (ESI) or gas
chromatography-mass spectrometry (GC-MS) instrument.

Signaling Pathways and Experimental Workflows

The synthesis of derivatives from 6-Bromo-4-methylnicotinaldehyde is a fundamental
process in medicinal chemistry for the development of new therapeutic agents. The general
workflow involves the synthesis of a library of derivatives, followed by spectroscopic
characterization and biological screening.
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Caption: General workflow for the synthesis, characterization, and screening of derivatives.
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This guide provides a foundational understanding of the spectroscopic properties of derivatives
of 6-Bromo-4-methylnicotinaldehyde by drawing comparisons with related, well-
characterized molecules. The provided experimental protocols and workflow diagrams offer a
practical framework for researchers entering this area of chemical synthesis and drug
discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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